![molecular formula C11H26Cl3N3O B1520345 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-amine trihydrochloride CAS No. 1235439-73-2](/img/structure/B1520345.png)
1-[2-(Morpholin-4-yl)ethyl]piperidin-4-amine trihydrochloride
Overview
Description
“1-[2-(Morpholin-4-yl)ethyl]piperidin-4-amine trihydrochloride” is a chemical compound with the CAS Number: 1235439-73-2 . It has a molecular weight of 322.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 1-[2-(4-morpholinyl)ethyl]-4-piperidinylamine trihydrochloride . The InChI code is 1S/C11H23N3O.3ClH/c12-11-1-3-13(4-2-11)5-6-14-7-9-15-10-8-14;;;/h11H,1-10,12H2;3*1H .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 322.71 . The InChI code provides information about its molecular structure .
Scientific Research Applications
Synthesis and Antimicrobial Activities
Some studies focus on the synthesis of novel compounds using piperidine and morpholine, which are structurally related to the chemical . For example, Bektaş et al. (2007) explored the synthesis of various derivatives, including those using morpholine or methyl piperazine, and evaluated their antimicrobial activities. They found that some of these compounds possess good to moderate activities against test microorganisms (Bektaş et al., 2007).
Analytical Chemistry Applications
In analytical chemistry, methods for determining aliphatic amines in water samples have been developed. For instance, Sacher et al. (1997) presented techniques involving derivatization of amines, including morpholine and piperidine, in water, followed by gas chromatography-mass spectrometry analysis (Sacher, Lenz, & Brauch, 1997).
Solvent Effects on Chemical Reactions
Research by Mancini et al. (1999) investigated the solvent effects on aromatic nucleophilic substitution reactions, involving morpholine and piperidine. This study contributes to understanding the solvent influences on reaction kinetics and mechanisms (Mancini, Terenzani, Adam, & Vottero, 1999).
Development of Vasodilation Properties
Girgis et al. (2008) synthesized compounds using secondary amines like piperidine and morpholine and evaluated their potential vasodilation properties. They found notable vasodilation potency in some synthesized compounds (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).
Reactions and Formation of Novel Compounds
Other studies focus on reactions of secondary cyclic amines, including morpholine and piperidine, to form various novel compounds. For instance, Shainyan et al. (2003) examined the reactions of these amines with trifluoromethanesulfonic anhydride, leading to the formation of corresponding triflamides and triflates (Shainyan, Tolstikov, & Zhinkin, 2003).
Synthesis of Antifungal Agents
Krauss et al. (2021) explored the synthesis of 4-aminopiperidines, which include piperidine and morpholine as core structures, and evaluated their antifungal activity. This research contributes to the development of new antifungal agents targeting ergosterol biosynthesis (Krauss, Müller, Klimt, Valero, Martinez, Müller, Bartel, Binder, & Bracher, 2021).
Catalytic Reactions
Research into the use of amines, including morpholine and piperidine, in catalytic reactions is also significant. For instance, Jutand et al. (2005) studied the formation of ArPdXL(amine) complexes, exploring the substitution of phosphane ligands by amines in specific palladium-catalyzed reactions (Jutand, Négri, & Principaud, 2005).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)piperidin-4-amine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O.3ClH/c12-11-1-3-13(4-2-11)5-6-14-7-9-15-10-8-14;;;/h11H,1-10,12H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENHEZHJLRKQKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCN2CCOCC2.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Morpholin-4-yl)ethyl]piperidin-4-amine trihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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